9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4S and its molecular weight is 380.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, belongs to the class of thienopyrimidines . Thienopyrimidines are known to inhibit various enzymes and pathways, including protein kinases (PKs) . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
Thienopyrimidines, due to their structural and isoelectronic characteristics similar to purines, are known to interact with their targets, such as pks, by binding to the atp-binding site, thereby inhibiting the kinase activity .
Biochemical Pathways
Thienopyrimidines are known to inhibit pks . PKs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKs, thienopyrimidines can disrupt these processes, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
Thienopyrimidines are known to have anticancer activity . They can affect cancer cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Properties
IUPAC Name |
10-methyl-N-(3-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c1-10-4-3-7-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-5-2-6-12(8-11)22(25)26/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCOVHPTOWXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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